molecular formula C17H20FNO3S B2643320 2-(2-fluorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acetamide CAS No. 2034242-31-2

2-(2-fluorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acetamide

Cat. No.: B2643320
CAS No.: 2034242-31-2
M. Wt: 337.41
InChI Key: KPLRIFYHBXIYCR-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acetamide is a synthetic organic compound with the molecular formula C17H20FNO3S and a molecular weight of 337.4 . This chemical features a distinct molecular structure that incorporates both a 2-fluorophenoxy moiety and a thiophene ring system, connected by a hydroxy-pentyl acetamide chain. The integration of the thiophene heterocycle is of significant interest in medicinal chemistry, as this scaffold is a well-known bioisostere found in a wide range of therapeutic agents and is reported to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . Similarly, fluorinated aromatic rings are commonly employed in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Researchers are exploring this compound as a potential chemical intermediate or a novel scaffold in the development of bioactive molecules, particularly within pharmaceutical and agrochemical research. The presence of multiple functional groups, including the acetamide linkage, ether, hydroxy, and aromatic systems, makes it a versatile building block for further synthetic elaboration and structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical reference standard or for use in discovery programs. It is supplied for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(5-hydroxy-3-thiophen-3-ylpentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO3S/c18-15-3-1-2-4-16(15)22-11-17(21)19-8-5-13(6-9-20)14-7-10-23-12-14/h1-4,7,10,12-13,20H,5-6,8-9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLRIFYHBXIYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCC(CCO)C2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acetamide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form 2-fluorophenoxyacetyl chloride.

    Coupling with Thiophene Derivative: The next step involves the coupling of the fluorophenoxyacetyl chloride with a thiophene derivative under basic conditions to form the intermediate compound.

    Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxy group at the desired position on the pentyl chain.

    Final Amidation: The final step involves the amidation reaction, where the hydroxylated intermediate is reacted with an amine to form the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-fluorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the fluorophenoxy and thiophene groups suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structure suggests potential activity as an anti-inflammatory or anticancer agent, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the fluorophenoxy and thiophene groups.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorophenoxy group could enhance binding affinity to certain targets, while the thiophene ring could contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(2-fluorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acetamide with analogous compounds from the literature:

Compound Name / ID Key Structural Features Yield (%) Melting Point (°C) Molecular Weight (g/mol) Notable Properties / Activities
Target Compound 2-fluorophenoxy, thiophen-3-yl, hydroxylated pentyl chain - - - Hypothesized enhanced bioavailability
N-[4-(2-Formyl-5-Hydroxymethylpyrrol-1-yl)-Butyl]-Acetamide Pyrrole alkaloid, formyl and hydroxymethyl groups - - - Antitumor, antioxidant activities
N-(5-(4-Fluorophenyl)-2-(1H-Tetrazol-5-yl)Thiophen-3-yl)Acetamide (3d) 4-Fluorophenyl, tetrazole, thiophene 84 197–198 304.1 High yield, thermal stability
N-(2-(1H-Tetrazol-5-yl)-5-(4-(Trifluoromethyl)Phenyl)Thiophen-3-yl)Acetamide (3e) Trifluoromethylphenyl, tetrazole, thiophene 88 223–224 354.1 Increased lipophilicity, robust synthesis

Key Comparative Insights:

Structural Complexity: The target compound incorporates multiple functional groups (fluorophenoxy, thiophene, hydroxyl) absent in simpler analogs like 3d or 3e . This complexity may improve binding specificity but could reduce synthetic yield compared to high-yield analogs (e.g., 84–88% for 3d and 3e).

Fluorinated Groups: Both the target compound and 3d feature fluorinated aromatic rings, which enhance metabolic stability and membrane permeability compared to non-fluorinated derivatives (e.g., 3c with p-tolyl) .

Hydroxyl Group: The hydroxylated pentyl chain in the target compound likely improves aqueous solubility relative to non-hydroxylated analogs (e.g., pyrrole-based acetamides in ).

Thermal Stability: Melting points for fluorinated or trifluoromethylated analogs (e.g., 3e: 223–224°C) exceed those of non-fluorinated derivatives, suggesting the target compound may exhibit similar thermal robustness .

Research Findings and Implications

  • Synthetic Feasibility : The high yields (79–88%) of structurally simpler analogs (e.g., 3c–3e) suggest that introducing multiple functional groups (as in the target compound) may require optimized reaction conditions to maintain efficiency .
  • Physicochemical Trade-offs : While fluorination enhances lipophilicity, the hydroxyl group in the target compound may balance solubility, a critical factor for drug-likeness .

Biological Activity

2-(2-fluorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acetamide, with the CAS number 2034242-31-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C₁₇H₂₀FNO₃S
  • Molecular Weight : 337.4 g/mol
  • Structural Characteristics : The compound features a fluorophenoxy group and a thiophenyl-pentyl chain, which may contribute to its biological interactions.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects and mechanisms of action.

The compound is hypothesized to interact with specific molecular targets, including enzymes and receptors, which may lead to modulation of cellular signaling pathways. This interaction could potentially affect physiological responses in various biological systems.

In Vitro Studies

  • Antioxidant Activity :
    • Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties. The presence of the thiophenyl group may enhance the compound's ability to scavenge free radicals.
  • Enzyme Inhibition :
    • Compounds structurally related to this compound have shown inhibitory effects on enzymes such as tyrosinase. For example, compounds with hydroxyl groups have demonstrated significant IC50 values indicating strong inhibition potential against tyrosinase activity (IC50 values ranging from 0.51 μM to >200 μM depending on the specific substituent structure) .

Case Studies

  • Cell Viability Assays :
    • In studies involving B16F10 melanoma cells, compounds similar to this compound were tested for cytotoxicity. Results indicated that while some derivatives showed low cytotoxicity at concentrations up to 5 μM after 72 hours, others exhibited moderate toxicity at higher concentrations .
  • Cancer Research Applications :
    • The compound's structural features suggest potential applications in cancer therapy, particularly through mechanisms involving apoptosis induction and inhibition of tumor growth factors. Related compounds have been tested against various cancer cell lines (e.g., HL60, K562), showing promising bioactivity with IC50 values between 0.69 mM and 22 mM .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
Antioxidant PotentialSimilar compounds show significant antioxidant activity
Enzyme InhibitionIC50 values for tyrosinase inhibition range from 0.51 μM to >200 μM
CytotoxicityLow cytotoxicity at ≤5 μM; moderate at higher concentrations
Cancer Cell Line TestingIC50 values between 0.69 mM and 22 mM against various lines

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